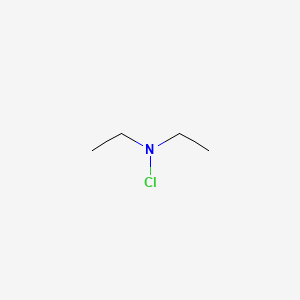

N-Chloro-N-ethylethanamine

Overview

Description

N-Chloro-N-ethylethanamine, also known as Ethanamine, N-chloro-N-ethyl-, is a chemical compound with the molecular formula C4H10ClN . It has an average mass of 107.582 Da and a monoisotopic mass of 107.050179 Da .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic addition/elimination reaction between acyl chlorides and amines . In this reaction, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride during the addition stage. The elimination stage happens in two steps: the carbon-oxygen double bond reforms and a chloride ion is pushed off, followed by removal of a hydrogen ion from the nitrogen .Molecular Structure Analysis

The molecular structure of this compound consists of carbon, hydrogen, nitrogen, and chlorine atoms. The nitrogen atom in this compound is more electronegative than both hydrogen and carbon, which results in a significant amount of negative charge on the nitrogen atom .Chemical Reactions Analysis

This compound undergoes a nucleophilic addition/elimination reaction with acyl chlorides. The nitrogen atom in the ethylamine molecule, which has a lone pair of electrons, attacks the carbon atom in the ethanoyl chloride, which is fairly positive due to the electronegative oxygen and chlorine atoms attached to it .Scientific Research Applications

Structural and Conformational Analysis

- Structural Properties : N-Chloro-N-ethylethanamine has been studied for its structural and conformational properties. Gas Electron Diffraction (GED) along with ab initio calculations and vibrational spectroscopy have been used to analyze these properties. This research provides insights into the geometries of various conformers of this compound, indicating the presence of multiple stable forms (Kuze et al., 1993).

Chemical Reactions and Synthesis

- Reaction with Carbanions : this compound reacts with carbanions derived from ethyl acetoacetate and diethyl malonate. This reaction yields various chemical products, demonstrating the compound's role in synthetic chemistry (Zorin et al., 2017).

Environmental Impact Studies

- Herbicide Runoff Studies : Although not directly related to this compound, studies on herbicide runoff, such as those involving atrazine, provide context on the environmental impact of related chemical compounds. These studies assess how soil incorporation and other factors influence the runoff and leaching of various herbicides in agricultural settings (Mickelson et al., 1998), (Mickelson et al., 2001).

Telomerization Processes

- Ethylene Telomerization : N-Chloroalkylamines, a category that includes this compound, are used to initiate the telomerization of ethylene with chloroform, resulting in the production of various chloroalkanes. This highlights its application in industrial chemical processes (AsaharaTeruzo & OhtaniNoritaka, 1974).

Analytical Characterization

- Characterization of Similar Compounds : Analytical characterization of compounds similar to this compound, such as N,N-dialkylated tryptamines, provides insights into analytical methodologies that could be applicable to this compound (Brandt et al., 2017).

Mechanism of Action

The reaction mechanism involves two main stages: an addition stage and an elimination stage. In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride. In the elimination stage, the carbon-oxygen double bond reforms, a chloride ion is pushed off, and a hydrogen ion is removed from the nitrogen .

Properties

IUPAC Name |

N-chloro-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFLVGVWMSQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206445 | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-33-7 | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

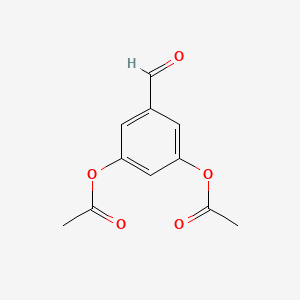

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)